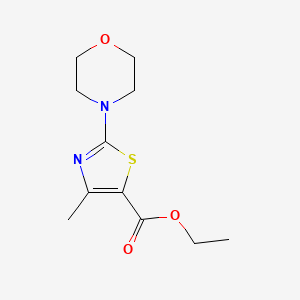








|
REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[CH2:2][CH2:3][CH3:4].[CH:7](O)(C)[CH3:8].[N:11]1([C:17](=[S:19])[NH2:18])[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1>>[CH3:4][C:3]1[N:18]=[C:17]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[S:19][C:2]=1[C:1]([O:6][CH2:7][CH3:8])=[O:5]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)(=O)O
|
|
Name
|
ethyl ester
|
|
Quantity
|
11.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCOCC1)C(N)=S
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for 3 days
|
|
Duration
|
3 d
|
|
Type
|
CUSTOM
|
|
Details
|
Volatiles were removed in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
the resulting residue was dissolved in ethyl acetate
|
|
Type
|
ADDITION
|
|
Details
|
diluted with saturated, aqueous sodium bicarbonate
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was transferred to a separatory funnel
|
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer dried with Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The crude product was dissolved in DCM
|
|
Type
|
CUSTOM
|
|
Details
|
purified via column chromatography (120 g Isco column, gradient elution, 0-100% EtOAc/hexanes)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1N=C(SC1C(=O)OCC)N1CCOCC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.51 g | |
| YIELD: PERCENTYIELD | 82% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |